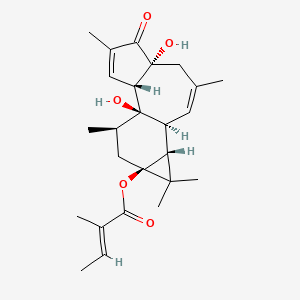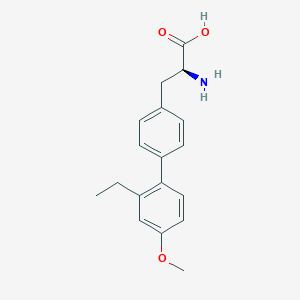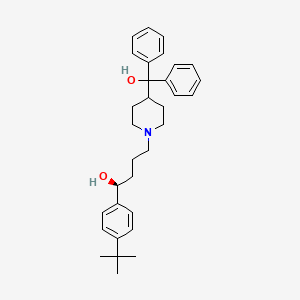
Terfenadine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terfenadine, (S)- is an antihistamine that was widely used for the treatment of allergic conditions such as allergic rhinitis, hay fever, and allergic skin disorders. It is known for its ability to block histamine H1 receptors, thereby preventing the symptoms of allergies. due to its potential to cause cardiac arrhythmia by prolonging the QT interval, it has been largely replaced by its active metabolite, fexofenadine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terfenadine involves several steps, starting from the reaction of 4-tert-butylbenzyl chloride with piperidine to form 4-tert-butylbenzylpiperidine. This intermediate is then reacted with diphenylmethanol under acidic conditions to yield Terfenadine .
Industrial Production Methods
Industrial production of Terfenadine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Terfenadine undergoes several types of chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Substitution: Various substitution reactions can be performed on the aromatic rings of Terfenadine to create derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or nitro groups can be introduced under electrophilic aromatic substitution conditions
Major Products Formed
The major product formed from the oxidation of Terfenadine is fexofenadine, which is a safer alternative with fewer cardiac side effects .
科学的研究の応用
Terfenadine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on antihistamine activity.
Biology: Investigated for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Explored for its potential use in treating other conditions beyond allergies, such as its antimicrobial activity against certain bacterial pathogens
Industry: Utilized in the development of new antihistamine drugs and as a reference compound in pharmaceutical research
作用機序
Terfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. Terfenadine does not readily cross the blood-brain barrier, minimizing central nervous system depression .
類似化合物との比較
Similar Compounds
Astemizole: Another antihistamine with a similar structure and mechanism of action but also associated with cardiac side effects.
Haloperidol: A butyrophenone antipsychotic with structural similarities to Terfenadine.
Fexofenadine: The active metabolite of Terfenadine, which is safer and does not cause cardiac arrhythmia
Uniqueness
Terfenadine’s uniqueness lies in its ability to be metabolized into fexofenadine, which retains the antihistamine activity without the associated cardiac risks. This makes it a valuable compound for studying the metabolism and safety profiles of antihistamines .
特性
CAS番号 |
126588-96-3 |
|---|---|
分子式 |
C32H41NO2 |
分子量 |
471.7 g/mol |
IUPAC名 |
(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m0/s1 |
InChIキー |
GUGOEEXESWIERI-PMERELPUSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


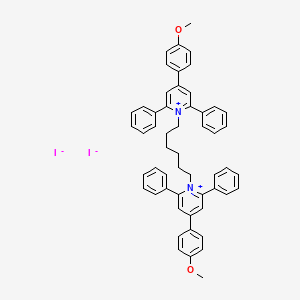
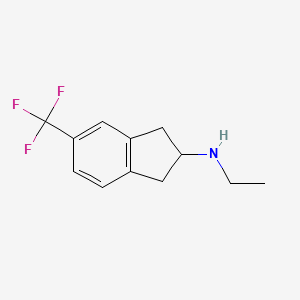

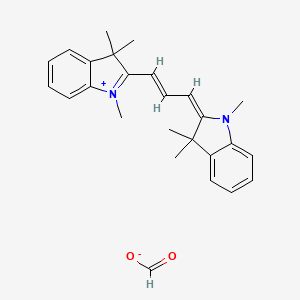
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
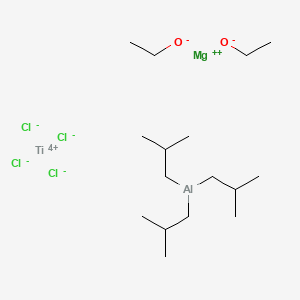

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

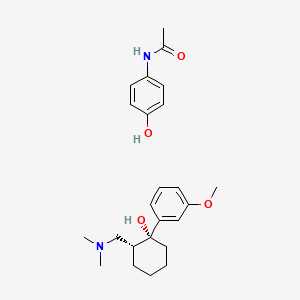
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)

